4-Chloro-6-methyl-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSLFDJIWTWXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 6 Methyl 1 Indanone and Analogues
Intramolecular Friedel-Crafts Acylation Approaches
The intramolecular Friedel-Crafts acylation stands as a cornerstone in the synthesis of 1-indanones. This classical yet powerful reaction involves the cyclization of an aromatic precursor bearing an acylating functional group, leading to the formation of the fused five-membered ketone ring.
Cyclization of 3-Arylpropionic Acids and Corresponding Acid Chlorides
The most common and direct route to the 1-indanone (B140024) core is the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their more reactive acid chloride derivatives. nih.govmdpi.comchemistrysteps.com For the specific synthesis of 4-Chloro-6-methyl-1-indanone, a plausible and frequently utilized pathway begins with a substituted 3-phenylpropionic acid. The process generally involves the cyclization of 3-(2-methyl-4-chlorophenyl)propionic acid.
This cyclization can be achieved directly from the carboxylic acid using strong protic acids like polyphosphoric acid (PPA) or sulfuric acid, which act as both catalyst and solvent. researchgate.netmasterorganicchemistry.com Alternatively, the carboxylic acid is first converted to its corresponding acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orggoogle.com This acyl chloride is a more potent electrophile and undergoes cyclization under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comvulcanchem.com This two-step approach often provides higher yields and requires milder conditions than the direct cyclization of the acid. mdpi.com
A general reaction scheme is presented below:
Step 1 (Acid Chloride Formation): 3-(Aryl)propionic acid is treated with a chlorinating agent (e.g., SOCl₂) to yield the 3-(Aryl)propionyl chloride.
Step 2 (Cyclization): The resulting acyl chloride undergoes intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid (e.g., AlCl₃), to form the 1-indanone ring system. vulcanchem.com
This fundamental approach has been widely documented and remains a primary method for accessing various substituted 1-indanones. google.com
Catalytic Variants and Reaction Optimization Strategies
To overcome the limitations of traditional Friedel-Crafts reactions, which often require stoichiometric amounts of strong acids and harsh conditions, significant research has focused on developing catalytic variants and optimizing reaction parameters. orgsyn.org For the synthesis of chloro-substituted 1-indanones, catalyst systems like AlCl₃ or zinc chloride (ZnCl₂) in aprotic solvents such as dichloroethane have been shown to produce high yields. vulcanchem.com
Metal triflates, particularly scandium triflate (Sc(OTf)₃) and terbium triflate (Tb(OTf)₃), have emerged as highly effective Lewis acid catalysts for these cyclizations. nih.govacs.orgnih.gov They are often more tolerant of other functional groups and can be used in catalytic quantities, representing a greener alternative. nih.govresearchgate.net For instance, Tb(OTf)₃ has been used to catalyze the dehydrative cyclization of 3-arylpropionic acids at elevated temperatures. nih.gov
Optimization strategies also include the use of non-conventional energy sources. Microwave (MW) irradiation and high-intensity ultrasound (US) have been successfully applied to the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. nih.govmdpi.comresearchgate.net These techniques can dramatically reduce reaction times and improve yields, often under solvent-free or more environmentally benign conditions. nih.govmdpi.com A comparison of these methods with conventional heating has demonstrated their superior efficiency in many cases. nih.gov
| Catalyst System | Precursor | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acid | High temperature, neat | One-step, inexpensive | researchgate.netgoogle.com |
| AlCl₃ / SnCl₄ | 3-Arylpropionyl Chloride | Aprotic solvent (e.g., DCM) | High reactivity, good yields | nih.govresearchgate.netvulcanchem.com |
| Sc(OTf)₃ / Tb(OTf)₃ | 3-Arylpropionic Acid | Catalytic amount, high temp. | Catalytic, functional group tolerance | nih.govacs.orgnih.gov |
| Triflic Acid (TfOH) + MW/US | 3-Arylpropionic Acid | Catalytic, short reaction time | Rapid, efficient, "green" approach | nih.govmdpi.com |
Application of Meldrum's Acid Derivatives in 1-Indanone Synthesis
A significant advancement in Friedel-Crafts acylation involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivatives as highly reactive acylating agents. nih.govresearchgate.net These precursors are stable, easily prepared, and can be functionalized at the 5-position. nih.govuwaterloo.ca Their high electrophilicity allows for intramolecular cyclization under mild, catalytic conditions, often superior to those required for carboxylic acids or acid chlorides. orgsyn.orgacs.org
The synthesis proceeds via a benzyl (B1604629) Meldrum's acid derivative, which, upon heating in the presence of a Lewis acid catalyst like Sc(OTf)₃, cyclizes to form the 1-indanone. acs.orgnih.gov A key advantage of this method is that the byproducts of the acylation are the volatile and inert molecules carbon dioxide and acetone, which simplifies product isolation. orgsyn.orgacs.org
This methodology is highly versatile, accommodating a wide range of functional groups on the aromatic ring and the tether, including halides, ethers, nitriles, and alkynes. nih.gov Furthermore, by using 5-benzyl-5-substituted (quaternarized) Meldrum's acids, this approach provides an expedient route to 2-substituted 1-indanones, a transformation that is more challenging to achieve through traditional post-cyclization alkylation. orgsyn.orgnih.govuwaterloo.ca A patent for a related compound, 4-cyano-1-indanone, describes a preparation route starting from 2-cyanobenzaldehyde (B126161) and Meldrum's acid, highlighting the utility of this strategy for substituted indanones. google.com
Transition-Metal-Catalyzed Annulation Strategies for the 1-Indanone Core
Beyond traditional Friedel-Crafts chemistry, modern synthetic efforts have focused on transition-metal-catalyzed reactions to construct the 1-indanone skeleton. These methods offer novel bond-forming strategies, often with high efficiency and selectivity.
Recent Advances in Cyclization Protocols
In recent years, numerous transition-metal-catalyzed annulation reactions have been developed for the synthesis of 1-indanones. researchgate.netrsc.org These protocols often rely on catalysts based on rhodium, palladium, nickel, or copper to construct the carbocyclic ring through processes like C-H activation, cross-coupling, or carbonylative cyclization. researchgate.netbohrium.com
Rhodium(III)-catalyzed annulation of α-carbonyl sulfoxonium ylides with activated alkenes, for instance, provides a variety of substituted indanone derivatives through a formal [4+1] cycloaddition. researchgate.net Similarly, palladium catalysis has been employed in the annulation of enynones for the synthesis of complex 1-indanones. bohrium.com Copper-catalyzed annulation of 1,6-enynes with radical precursors has also proven to be an effective method for building the 1-indanone framework, allowing for the introduction of functionalities like trifluoromethyl groups. frontiersin.org These advanced methods provide powerful alternatives to classical syntheses, enabling the construction of highly functionalized indanone cores that may be difficult to access otherwise. researchgate.netrsc.org
| Metal Catalyst | Reactants | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Benzamides and Alkynes | C-H Activation/Annulation | Uses inexpensive iron catalysts with an auxiliary | bohrium.com |
| Palladium (Pd) | Enynones | Annulation/Difluoromethylation | Forms versatile difluoromethylated 1-indanones | bohrium.com |
| Copper (Cu) | 1,6-Enynes and Togni's Reagent | Radical Annulation-Trifluoromethylation | Constructs trifluoromethylated 1-indanones | frontiersin.org |
| Nickel (Ni) | 2-Formylphenyl Triflates and Alkynes | Larock Annulation | Highly effective for indenone synthesis | bohrium.com |
Photocatalytic Cyclization Techniques
Visible-light photocatalysis has recently emerged as a powerful and sustainable tool for organic synthesis, including the formation of 1-indanones. researchgate.netgumed.edu.pl These methods utilize light energy to generate reactive radical intermediates under exceptionally mild conditions.
One innovative strategy involves the photocatalytic radical cascade cyclization of diazo compounds. acs.org For example, the reaction between 2-allylbenzaldehydes and ethyl diazoacetate, using a ruthenium-based photocatalyst like Ru(bpy)₃Cl₂ under blue LED irradiation, yields functionalized indanones. acs.org This process proceeds through the formation of a carbon-centered radical that undergoes a cascade cyclization. gumed.edu.placs.org
Another distinct approach employs a hydrogen radical-shuttle (HRS) system for the decarboxylative annulation of carbonyl compounds. nih.gov Using an iridium-based photocatalyst, this method couples benzoylformic acid and phenylacetylene (B144264) to generate the indanone product, with water acting as a crucial shuttle for the hydrogen radical. nih.gov Photocatalytic acylarylation of unactivated alkenes with diaryliodonium salts also provides a pathway to 2-benzyl indanones with high diastereoselectivity under mild conditions. rsc.org These photocatalytic methods represent the cutting edge of indanone synthesis, offering green and efficient routes with unique mechanistic pathways. researchgate.netrsc.org
Role of Novel Ligands in Stereoselective Annulations
The development of chiral 1-indanones is of significant interest, and asymmetric catalysis plays a pivotal role in achieving high enantioselectivity. organic-chemistry.org The use of novel chiral ligands in transition-metal-catalyzed annulations has emerged as a powerful strategy for controlling the stereochemical outcome of the cyclization process. researchgate.net
A notable example is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. organic-chemistry.org This method provides access to a variety of enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. organic-chemistry.orgorganic-chemistry.org The success of this reaction hinges on the choice of the chiral ligand. Research has shown that MonoPhos, a simple and cost-effective monophosphine ligand, can exhibit superior catalytic activity compared to more complex bisphosphine ligands, achieving yields and enantioselectivities up to 95%. organic-chemistry.org This highlights that ligand selection is crucial and not always dependent on complexity. organic-chemistry.org
Similarly, palladium-catalyzed α-arylation reactions of 3-aryl-1-indanones have been developed to achieve high stereoselectivity. acs.org The efficiency and stereoselectivity of these reactions are highly dependent on the reaction conditions, particularly the base used. acs.org Furthermore, an asymmetric synthesis of substituted 1-indanones has been achieved through an umpolung 1,2-addition of diethylzinc (B1219324) to α-diketones followed by an intramolecular Michael cyclization, where an easily accessible cinchona alkaloid ligand was used to induce asymmetry with up to 94:6 enantiomeric ratio. acs.org
| Reaction Type | Catalyst/Ligand System | Key Features | Product Type | Ref |
| Asymmetric Intramolecular 1,4-Addition | Rhodium / MonoPhos | High yields and enantioselectivity (up to 95%). | Chiral 3-Aryl-1-indanones | organic-chemistry.org |
| Asymmetric α-Arylation | Palladium / Chiral Ligand | Requires specific base (e.g., NaOtBu) for efficiency. | Chiral 2,3-Diaryl-1-indanones | acs.org |
| Asymmetric Cascade Cyclization | Et₂Zn / Cinchona Alkaloid Ligand | Umpolung addition followed by Michael cyclization. | Highly Substituted Chiral 1-Indanones | acs.org |
Nazarov Reaction Pathways for 1-Indanone Formation
The Nazarov cyclization is a classic and versatile method for synthesizing five-membered rings, including the 1-indanone framework. preprints.orgresearchgate.net The reaction is fundamentally a 4π-conrotatory electrocyclization of a pentadienyl cation, which is typically generated from a divinyl ketone (or its precursor) under acidic conditions. preprints.orgresearchgate.net For the synthesis of 1-indanones, aryl vinyl ketones serve as the key substrates. researchgate.net
Chalcones, which are 1,3-diaryl-2-propen-1-ones, are common starting materials for the Nazarov synthesis of 2-aryl or 3-aryl-1-indanones. nih.govbeilstein-journals.org The reaction is often promoted by strong Brønsted or Lewis acids, such as trifluoroacetic acid (TFA), trifluoromethanesulfonic acid (TfOH), or aluminum chloride (AlCl₃). preprints.orgbeilstein-journals.orgresearchgate.net For instance, a chalcone can be treated with trifluoroacetic acid, often with microwave heating to significantly shorten reaction times, to induce cyclization and yield the corresponding indanone. preprints.orgbeilstein-journals.org
The reaction pathway involves the protonation of the carbonyl oxygen by the acid, which facilitates the formation of a stabilized pentadienyl cation. This cation then undergoes a 4π-electrocyclization to form a cyclopentenyl cation intermediate. Subsequent elimination of a proton from this intermediate yields the final 1-indanone product. The regiochemistry of the final double bond formation and subsequent tautomerization leads to the stable keto-form of the indanone. This method has been applied to the synthesis of a wide range of substituted indanones, including those with potential biological activity. beilstein-journals.org
Photochemical Synthesis Routes to Substituted Indanones
Photochemical reactions offer unique pathways for the synthesis of complex molecules under mild conditions, and they have been successfully employed for the preparation of substituted indanones. beilstein-journals.orgpsu.edursc.org These routes often proceed via highly reactive intermediates generated by the absorption of UV light, leading to intramolecular cyclizations that would be difficult to achieve through thermal methods. nih.govbeilstein-journals.org
The photolysis of α-chloroacetophenones bearing an ortho-alkyl group is a well-established photochemical route to 1-indanones. researchgate.netacs.org The key step in this synthesis is an intramolecular hydrogen abstraction. psu.edu Upon irradiation with UV light, the o-methyl substituted α-chloroacetophenone is excited to its triplet state. acs.orgresearchgate.net This excited state undergoes a 1,5-hydrogen migration from the ortho-methyl group to the carbonyl oxygen, generating a 1,4-biradical intermediate known as a photoenol or xylylenol. nih.govacs.org
This photoenol intermediate then undergoes cyclization with the elimination of hydrogen chloride (HCl) to form the indanone ring system. researchgate.net For example, the irradiation of α-chloro-2,5-dimethylacetophenone is a method used for the synthesis of 6-methyl-1-indanone (B1306188). psu.edu The efficiency and product distribution of this reaction are highly sensitive to the solvent. acs.orgresearchgate.net In non-nucleophilic, dry solvents like benzene (B151609), the formation of the indanone is favored. However, in the presence of nucleophiles such as water or methanol, side reactions can occur, leading to the formation of other products. acs.orgresearchgate.net
The 2,5-dimethylphenacyl (DMP) group is recognized as a photoremovable protecting group for molecules like carboxylic acids, phosphates, and sulfonates. psu.educmu.edu A significant aspect of its photochemistry is the concomitant formation of 6-methyl-1-indanone as a major byproduct. nih.govpsu.educhemdad.com
The mechanism is initiated by the same photoenolization process described for α-chloroacetophenones. psu.edu Irradiation of a 2,5-dimethylphenacyl ester prompts an intramolecular hydrogen abstraction from the ortho-methyl group, forming a photoenol intermediate. cmu.edu This intermediate then rearranges, releasing the free carboxylic acid and forming the indanone. cmu.edu The quantum yields for this photorelease are typically higher in nonpolar solvents like benzene compared to polar, nucleophilic solvents like methanol. researchgate.net In methanol, 2-(methoxymethyl)-5-methylacetophenone is often formed as an additional coproduct alongside 6-methyl-1-indanone. nih.govpsu.edu
| Photochemical Precursor | Key Intermediate | Product(s) | Solvent Influence | Ref |
| α-Chloro-2,5-dimethylacetophenone | Triplet-state photoenol | 6-Methyl-1-indanone | Favored in dry, non-nucleophilic solvents. | researchgate.net, psu.edu, acs.org |
| 2,5-Dimethylphenacyl (DMP) Esters | Triplet-state photoenol | Carboxylic acid + 6-Methyl-1-indanone | Higher indanone yield in nonpolar solvents. | nih.gov, psu.edu, cmu.edu |
Multi-Step Synthetic Sequences for Specific Halo- and Methyl-Indanones
The synthesis of specifically substituted indanones, such as the target compound this compound, often requires rational, multi-step synthetic sequences. A common and powerful strategy for forming the indanone ring is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid or its corresponding acid chloride. nih.govnih.gov
For the synthesis of 6-chloro-4-methyl-1-indanone, a logical precursor would be 3-(4-chloro-2-methylphenyl)propanoic acid. chemicalbook.com This acid can be cyclized under the action of a strong acid or dehydrating agent, such as polyphosphoric acid or chlorosulfonic acid, which promotes the intramolecular electrophilic aromatic substitution to close the five-membered ring and form the target ketone. nih.goviyte.edu.tr The starting 3-arylpropanoic acid can itself be prepared through various standard organic transformations, such as the hydrogenation of a corresponding cinnamic acid derivative or via a Heck reaction followed by reduction. lookchem.com
A documented route to halo-substituted indanones like 4-chloro-1-indanone (B82819) starts from a correspondingly substituted benzaldehyde. google.com One patented method describes the synthesis of 5-chloro-1-indanone (B154136) from 3-chlorobenzaldehyde (B42229). google.com This process involves an initial reaction between 3-chlorobenzaldehyde and malonic acid, which, under specific conditions (e.g., using formic acid and diethylamine), yields 3-(3-chlorophenyl)propionic acid. nih.govgoogle.com
Following the formation of the arylpropionic acid, the key cyclization step is performed. The acid is converted to its more reactive acid chloride, typically using thionyl chloride or oxalyl chloride. nih.gov This acid chloride then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to furnish the final 4-chloro-1-indanone product. nih.gov An alternative one-pot approach involves the direct cyclization of the substituted malonate ester intermediate in the presence of a phosphoric acid-containing compound, which facilitates hydrolysis, decarboxylation, and cyclization in a single step. google.com
Regioselective Synthesis of 6-Methyl-1-indanone
The regioselective synthesis of specific indanone frameworks, such as 6-methyl-1-indanone, is a critical step in building more complex molecules. Precise control over the placement of functional groups on the indanone core is essential for its subsequent use in targeted applications.
One documented method involves the irradiation of esters that possess a photoremovable 2,5-dimethylphenacyl group. nih.govresearchgate.net When these esters (ester 44 ) are irradiated in solvents like benzene or cyclohexane, they primarily yield the free carboxylic acids (45 ) in high yields (85–95%). nih.govresearchgate.net However, this process also forms 6-methyl-1-indanone (46 ) as a byproduct in yields of 5–15%. nih.govresearchgate.net If the irradiation is conducted in methanol, 6-methyl-1-indanone (46 ) is produced alongside 2-(methoxymethyl)-5-methylacetophenone (47 ) and the corresponding free carboxylic acid (45 ). nih.govresearchgate.net
Another approach highlights the synthesis of related substituted indanones, demonstrating regioselectivity. For instance, the synthesis of 7-hydroxy-6-methylindan-1-one (330 ) has been achieved from furan (B31954) precursors (329 ). nih.gov This reaction is noted to be regioselective, producing the desired 1-indanone at room temperature in yields up to 75%, with the alternative regioisomer forming in only 3–7% yield. nih.gov This particular indanone derivative has been utilized in the synthesis of the natural sesquiterpene, jungianol. nih.gov
Asymmetric Synthesis and Stereocontrol in Indanone Derivatives
The creation of chiral indanone derivatives with high levels of stereocontrol is a significant area of synthetic chemistry, given that these scaffolds are prevalent in many natural products and pharmaceuticals. nih.govthieme-connect.com Achieving this control often involves asymmetric catalysis to introduce multiple chiral centers with high fidelity. thieme-connect.com Methodologies such as organocatalytic cascade reactions, metal-catalyzed functionalizations, and substrate-controlled diastereoselective reactions have been developed to access optically active indanone analogues. thieme-connect.comrsc.orgnih.gov These strategies are crucial for synthesizing molecules with specific three-dimensional arrangements, which can be essential for their biological activity. thieme-connect.com
Palladium-Catalyzed Asymmetric Alkylations
Palladium catalysis offers a powerful tool for the asymmetric functionalization of indanone precursors. A notable application is the palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) of ketones, which can generate 2,3-disubstituted indanones containing two adjacent chiral centers. acs.org This transformation has been successfully applied to ketones with "hard" carbanions, achieving high levels of both diastereo- and enantioselectivity. acs.org The reaction conditions can be optimized, and the process is tolerant of various substituents on the indanone framework, including halides and ester groups. acs.org
Another sophisticated method is the palladium-catalyzed asymmetric allenylic alkylation, which allows for the construction of 1,3-stereocenters. mdpi.com This reaction occurs between racemic allenylic carbonates and indanone-derived β-ketoesters, creating products that possess both allenyl axial chirality and a point chiral center. mdpi.com The process is highly efficient, affording a wide range of functionalized products in high yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). mdpi.com
The scope of palladium-catalyzed AAA of ketones has been investigated, demonstrating its versatility with different substrates. The reaction consistently produces indanones with high diastereomeric ratios and good to excellent enantiomeric excess.
Table 1: Substrate Scope of Pd-Catalyzed Intramolecular Asymmetric Allylic Alkylation of Ketones Data sourced from Organic Letters. acs.org
| Entry | Substrate | Product | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| 1 | 1a (R=Me) | 3a | 70 | >95/<5 | 86 |
| 2 | 1b (R=Et) | 3b | 73 | >95/<5 | 88 |
| 3 | 1c (R=Bn) | 3c | 71 | 95/5 | 87 |
| 4 | 1d (R=CO₂Et) | 3d | 68 | >95/<5 | 88 |
| 5 | 1f (X=F) | 3f | 75 | >95/<5 | 87 |
dr = diastereomeric ratio; ee = enantiomeric excess
Diastereoselective and Enantioselective Approaches
Beyond palladium catalysis, a variety of other methodologies have been developed to achieve high stereocontrol in the synthesis of indanone derivatives. These approaches often provide access to unique and complex molecular architectures.
An organocatalytic multicomponent cascade reaction has been developed for the highly enantioselective synthesis of oxa-spirocyclic indanone derivatives. thieme-connect.comthieme-connect.com This strategy employs a Michael reaction followed by a Henry–acetalization sequence, resulting in a spirocyclic backbone with four contiguous stereogenic centers. thieme-connect.comthieme-connect.com The method is notable for its mild reaction conditions and high stereoselectivities, achieving up to 99% enantiomeric excess (ee) and a 95:5 diastereomeric ratio (dr). thieme-connect.comthieme-connect.com
Table 2: Enantioselective Organocatalytic Synthesis of Oxa-Spirocyclic Indanones Data sourced from Synlett. thieme-connect.com
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | (E)-β-Nitrostyrene | 70 | 95:5 | 93 |
| 2 | 4-Nitrobenzaldehyde | (E)-β-Nitrostyrene | 75 | 95:5 | 95 |
| 3 | 4-Chlorobenzaldehyde | (E)-β-Nitrostyrene | 72 | 93:7 | 94 |
| 4 | 2-Naphthaldehyde | (E)-β-Nitrostyrene | 68 | 90:10 | 92 |
dr = diastereomeric ratio; ee = enantiomeric excess
Diastereoselective methods have also been employed to create novel indanone frameworks. A nickel-catalyzed domino reductive cyclization of alkynes with o-bromoaryl aldehydes provides a direct route to indanones and spiroindanone pyrrolidine (B122466) derivatives with excellent regio- and diastereoselectivity. researchgate.net Additionally, hetero-Diels–Alder reactions between indane-1,3-dione and 3-vinyl-2H-chromene derivatives have been used to synthesize spiro indanone fused pyrano[3,2-c]chromene structures with high yields and excellent diastereoselectivity. rsc.org
For achieving virtually complete stereocontrol, reactions between 1-indanones and (SS)-N-tert-butanesulfinyl-(3,3,3)-trifluoroacetaldimine, promoted by catalytic amounts of LDA, have been shown to produce β-trifluoromethyl-β-amino indanone derivatives with exceptional stereochemical purity. rsc.org
Derivatization and Functionalization Strategies of the 4 Chloro 6 Methyl 1 Indanone Core
Regioselective Functionalization of the Cyclopentanone (B42830) Ring
The cyclopentanone portion of the indanone core is a primary site for chemical modification, particularly at the α-carbon (C2) adjacent to the carbonyl group. This position is readily activated for various transformations, including halogenation and cyanation, which introduce key functional groups for further elaboration.
α-Bromination and Halogenation Reactions
The functionalization of the α-position of 1-indanones through halogenation is a fundamental transformation. For instance, studies on the bromination of 4-chloro-1-indanone (B82819) have demonstrated that the reaction can be controlled to yield specific products. researchgate.net Bromination of this compound within the cyclopentanone ring leads to the formation of both mono- and dibromo derivatives. researchgate.net
Under acidic conditions, such as using bromine in acetic acid, 1-indanone (B140024) derivatives typically undergo α-monobromination. nih.gov This process involves the conversion of the ketone to its enol form, which then reacts with molecular bromine. nih.govresearchgate.net In contrast, under basic conditions using reagents like potassium hydroxide (B78521) (KOH), α,α-dibromination is often observed. nih.gov This regioselectivity allows for the controlled introduction of one or two bromine atoms at the C2 position, creating versatile intermediates for subsequent substitution or coupling reactions.
Table 1: Regioselective Halogenation of Indanone Derivatives
| Starting Material | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 4-Chloro-1-indanone | Br₂ | 2-Bromo-4-chloro-1-indanone and 2,2-Dibromo-4-chloro-1-indanone | researchgate.net |
| 1-Indanone | Br₂ / Acetic Acid | 2-Bromoindan-1-one | nih.gov |
Cyanation and Subsequent Reduction Transformations
The α-bromo derivatives of 4-chloro-1-indanone are valuable precursors for introducing other functional groups. A key example is the cyanation reaction. The treatment of 2-bromo-4-chloro-1-indanone with a cyanide source leads to the substitution of the bromine atom, forming 2-cyano-4-chloro-1-indanone. researchgate.net
This cyano group can be further transformed through reduction. A complete reduction of the cyano group and the ketone moiety can afford synthetically useful amines. Specifically, the cyanation of 2-bromo-4-chloro-1-indanone followed by a reduction step yields (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine with a quantitative yield. researchgate.net This transformation effectively converts the α-carbon of the indanone into a methyleneamine side chain, showcasing a powerful method for structural elaboration.
Annulations for Fused- and Spirocyclic Frameworks
The 1-indanone scaffold is a cornerstone in the synthesis of more complex polycyclic systems. rsc.orgnih.gov Through various annulation (ring-forming) reactions, both fused and spirocyclic frameworks can be constructed, encompassing both carbocyclic and heterocyclic systems. rsc.orgsmolecule.com
Construction of Polycyclic Carbocyclic Systems
Annulation strategies involving 1-indanones provide access to a diverse range of fused carbocycles. nih.gov A notable example is the rhodium-catalyzed two-carbon ring expansion, which inserts ethylene (B1197577) into the C1-C2 bond of the indanone. nih.gov This "cut-and-sew" process transforms the five-membered cyclopentanone ring into a seven-membered benzocycloheptenone. nih.govnih.gov This method has been successfully applied to 6-chloro-1-indanone, providing a direct route to the corresponding benzocycloheptenone derivative. nih.gov
Spirocyclic carbocycles can also be synthesized from 1-indanones. Palladium-catalyzed reactions with alkynes, often employing N-heterocyclic carbene (NHC) ligands, can lead to the formation of spirocyclic structures.
Table 2: Annulation Reactions for Carbocycle Synthesis
| Indanone Derivative | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| 6-Chloro-1-indanone | Ethylene, [Rh(C₂H₄)₂Cl]₂ | Fused Benzocycloheptenone | nih.gov |
| 1-Indanone | Alkynes, NHC-Pd catalyst | Spirocyclic Carbocycle |
Formation of Heterocyclic Ring Systems
The versatility of the 1-indanone core extends to the synthesis of fused and spirocyclic heterocycles. rsc.orgnih.gov These reactions often utilize functionalized indanone derivatives to build rings containing nitrogen, oxygen, or sulfur.
For example, 2-isothiocyanato-1-indanones can undergo domino annulation reactions with hydroxyaryl-substituted compounds to create fused heterocyclic systems with multiple stereogenic centers. nih.gov Similarly, water-triggered reactions of α-thiocyanato indanones with specific phenols can yield oxygen-containing fused polycyclic compounds. rsc.org Spiro-heterocycles are also accessible; for instance, spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives can be synthesized through a zinc-catalyzed [3+3] annulation of indoline-2-thiones with indanone-derived malononitriles. mdpi.com
Chemical Modifications at Aromatic and Ketone Positions
Beyond the α-carbon, the aromatic ring and the ketone group of 4-Chloro-6-methyl-1-indanone are also sites for chemical modification. The existing substituents on the aromatic ring—an electron-withdrawing chlorine and an electron-donating methyl group—dictate the regioselectivity of further electrophilic substitutions. vulcanchem.com
Electrophilic aromatic substitution, such as nitration or further halogenation, would be directed by the combined effects of these groups. The ketone functionality at C1 undergoes typical carbonyl chemistry. It can be reduced to a secondary alcohol (indanol) using reducing agents like sodium borohydride (B1222165). This alcohol can then be used in further synthetic steps. acs.org
Alternatively, the ketone can participate in condensation reactions. Acid- or base-catalyzed aldol (B89426) condensations with various aldehydes, such as cinnamaldehyde (B126680) derivatives, can occur at the α-position to form 2-benzylidene-1-indanones, extending the conjugation of the system. nih.gov
Electrophilic Aromatic Substitution Patterns on the Chlorinated and Methylated Phenyl Ring
The benzene (B151609) ring of the this compound nucleus is activated towards electrophilic aromatic substitution, albeit with regioselectivity dictated by the existing substituents. The methyl group at the C-6 position is an activating, ortho- and para-directing group, while the chlorine atom at the C-4 position is a deactivating, yet ortho- and para-directing group. The positions available for substitution on the aromatic ring are C-5 and C-7.
The directing effects of the substituents are summarized below:
Methyl Group (at C-6): Directs incoming electrophiles to the ortho (C-5 and C-7) positions. As an electron-donating group, it activates these positions.
Acyl Group (part of the indanone ring): This is a deactivating, meta-directing group, which deactivates the C-5 and C-7 positions.
The net effect is a complex interplay of these influences. However, substitution is generally expected to occur at the C-5 and C-7 positions. The specific outcome can be influenced by the reaction conditions and the nature of the electrophile. For analogous compounds like 5-methyl-1-indanone, electrophilic substitution such as nitration and halogenation occurs preferentially at the position para to the methyl group. In the case of this compound, the C-7 position is para to the chloro group and ortho to the methyl group, making it a potential site for substitution. The C-5 position is ortho to both the chloro and methyl groups, another plausible site. The precise regioselectivity would likely require experimental determination.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent Type | Predicted Product(s) | Rationale |
|---|---|---|
| Nitrating Agents (e.g., HNO₃/H₂SO₄) | 4-Chloro-6-methyl-7-nitro-1-indanone and/or 4-Chloro-6-methyl-5-nitro-1-indanone | The nitro group is directed by the activating methyl group and the ortho, para-directing chloro group to available ring positions. |
| Halogenating Agents (e.g., Br₂/FeBr₃) | 7-Bromo-4-chloro-6-methyl-1-indanone and/or 5-Bromo-4-chloro-6-methyl-1-indanone | The bromine electrophile will substitute at the positions activated by the methyl group and directed by the chloro group. |
Functionalization at the Carbonyl Center
The carbonyl group of the cyclopentanone ring is a key site for a wide array of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions typically involve nucleophilic addition to the carbonyl carbon.
Common functionalization strategies include:
Reduction: The ketone can be selectively reduced to a secondary alcohol (4-chloro-6-methyl-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or diisobutylaluminium hydride. More vigorous reduction can lead to the complete removal of the carbonyl group to form 4-chloro-6-methylindane.
Condensation Reactions: The carbonyl group readily reacts with primary amines and their derivatives. For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or substituted hydrazines produces hydrazones. google.comxiahepublishing.com These reactions form the basis of Schiff base formation.
Aldol Condensation: The α-carbon to the carbonyl group can be deprotonated by a base to form an enolate, which can then react with aldehydes or ketones in an aldol condensation to form α,β-unsaturated ketone derivatives. nih.gov
Ring Expansion: Transition-metal-catalyzed reactions can achieve ring expansion. For example, rhodium-catalyzed insertion of ethylene into the C-C bond of the ketone can expand the five-membered ring to a seven-membered ring, yielding benzocycloheptenone derivatives. nih.gov
Table 2: Examples of Carbonyl Functionalization Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Reduction to Alcohol | NaBH₄, Methanol | 4-Chloro-6-methyl-1-indanol |
| Reductive Amination | NH₄OAc, NaCNBH₃ | 4-Chloro-6-methyl-1-aminoindane |
| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base | 2-Ylidene-4-chloro-6-methyl-1-indanone |
Derivatization for Analytical Applications
Chemical derivatization is a powerful strategy to enhance the detectability and separation of analytes in complex matrices. For this compound, derivatization primarily targets the carbonyl group to improve its analytical characteristics, especially for techniques like mass spectrometry.
Schiff Base Reaction Methodologies
The formation of a Schiff base (or imine) is a robust and widely used derivatization reaction for ketones and aldehydes. xiahepublishing.com The reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of this compound, followed by dehydration to form the C=N double bond of the Schiff base. researchgate.net
The general reaction is: R-C(=O)-R' + R''-NH₂ ⇌ R-C(=NR'')-R' + H₂O
For analytical purposes, the choice of the amine reagent is critical. The reagent is often selected to introduce a specific functionality that enhances detection. For example, a fluorescent amine can be used to create a fluorescent Schiff base derivative, enabling highly sensitive detection by fluorimetry. The reaction conditions, such as pH and temperature, are optimized to drive the equilibrium towards product formation. acs.org For instance, carrying out the reaction at a slightly acidic pH can catalyze the dehydration step, while heating can increase the reaction rate. acs.org
Mass Spectrometric Derivatization Techniques
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry. Derivatization can significantly improve the performance of MS analysis by increasing the molecular weight of the analyte (shifting it to a less noisy region of the spectrum), enhancing its ionization efficiency, and inducing specific fragmentation patterns that are useful for structural confirmation. acs.org
Schiff base formation is an excellent pre-analysis derivatization technique for MS. The reaction of this compound with an appropriate amine can introduce a readily ionizable group (e.g., a tertiary amine) or a group that produces a characteristic fragment ion upon collision-induced dissociation. acs.org
A notable application is reactive paper spray mass spectrometry (PS-MS), where the derivatization reaction occurs directly on the paper substrate just before analysis. acs.org For example, a solution of the indanone could be spotted onto the paper, followed by the addition of a derivatizing agent (an amine) and a catalyst. acs.org This approach minimizes sample handling and allows for rapid screening.
Furthermore, gas-phase ion/molecule reactions within the mass spectrometer itself represent another advanced derivatization technique. acs.org While not directly demonstrated for this specific indanone, a protonated analyte can be made to react with a neutral reagent gas introduced into the collision cell. This can create a derivative ion with a specific mass shift, allowing for the selective identification of compounds containing a particular functional group. acs.org
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-methyl-1-indanone |
| 4-chloro-6-methyl-1-indanol |
| 4-chloro-6-methylindane |
| This compound oxime |
| 4-Chloro-6-methyl-7-nitro-1-indanone |
| 4-Chloro-6-methyl-5-nitro-1-indanone |
| 7-Bromo-4-chloro-6-methyl-1-indanone |
| 5-Bromo-4-chloro-6-methyl-1-indanone |
| 4-Chloro-6-methyl-1-aminoindane |
| 2-Ylidene-4-chloro-6-methyl-1-indanone |
| Sodium borohydride |
| Diisobutylaluminium hydride |
| Hydroxylamine |
| Hydrazine |
| Ammonia |
| Ethylene |
| Nitric acid |
| Sulfuric acid |
| Bromine |
| Iron(III) bromide |
| Acyl chloride |
| Aluminum trichloride |
| Ammonium acetate |
| Sodium cyanoborohydride |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic compound. uobasrah.edu.iq It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The precise frequency of this absorption, known as the chemical shift, is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
The ¹H and ¹³C NMR spectra of 4-Chloro-6-methyl-1-indanone are predicted based on the analysis of its constituent parts and comparison with structurally similar indanone derivatives. The indanone core consists of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. vulcanchem.com In this compound, the aromatic ring is substituted with a chlorine atom and a methyl group, while the aliphatic portion contains two methylene (B1212753) groups and a carbonyl group.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group protons.
Aromatic Region (δ 7.0-7.5 ppm): The aromatic portion of the molecule features two protons. The proton at the C-5 position is adjacent to the electron-withdrawing chlorine atom, which would cause a downfield shift. The proton at the C-7 position is ortho to the carbonyl group, which also exerts a deshielding effect. These protons are expected to appear as singlets or narrow doublets due to the substitution pattern.
Aliphatic Region (δ 2.5-3.5 ppm): The cyclopentanone ring contains two methylene groups (C-2 and C-3). These protons typically appear as two distinct triplets around δ 2.7 and δ 3.1 ppm, respectively, due to coupling with each other.
Methyl Region (δ 2.3-2.5 ppm): The methyl group attached to the aromatic ring at the C-6 position is expected to produce a singlet in this upfield region.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon (δ ~207 ppm): The ketone carbonyl carbon is the most deshielded and typically appears significantly downfield. For example, the carbonyl carbon in 5,6-dimethoxy-2-methyl-1-indanone appears at δ 208.4 ppm. orgsyn.org
Aromatic Carbons (δ 120-155 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the chloro (C-4) and methyl (C-6) substituents, along with the carbons of the ring fusion (C-3a and C-7a), will have characteristic shifts influenced by these attachments.
Aliphatic Carbons (δ 16-45 ppm): The two methylene carbons (C-2, C-3) and the methyl carbon (C-6 methyl) will appear in the upfield region of the spectrum. The C-2 carbon, being alpha to the carbonyl group, is expected to be more downfield than the C-3 carbon. The methyl carbon signal is anticipated around δ 16-22 ppm. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C=O | - | ~207 | Ketone carbonyl carbon, highly deshielded. orgsyn.org |
| C-2 | ~3.1 (t) | ~35 | Methylene protons alpha to carbonyl. |
| C-3 | ~2.7 (t) | ~26 | Methylene protons beta to carbonyl. |
| C-4 | - | ~135 | Aromatic carbon bearing chlorine. |
| C-5 | ~7.3 (s) | ~125 | Aromatic proton adjacent to chlorine. |
| C-6 | - | ~140 | Aromatic carbon bearing methyl group. |
| C-7 | ~7.4 (s) | ~127 | Aromatic proton ortho to carbonyl. |
| C-3a | - | ~137 | Aromatic carbon at ring junction. |
| C-7a | - | ~154 | Aromatic carbon at ring junction, adjacent to carbonyl. |
| -CH₃ | ~2.4 (s) | ~21 | Methyl group protons. |
While this compound is an achiral molecule, advanced NMR techniques are crucial for unambiguously assigning the signals predicted in the 1D spectra and confirming the connectivity of the molecule. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy are particularly valuable.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are separated by two or three bonds. It would be instrumental in confirming the substitution pattern on the aromatic ring. For instance, HMBC would show a correlation between the methyl protons (at C-6) and the aromatic carbons C-5, C-6, and C-7, definitively placing the methyl group. Similarly, correlations between the C-2 and C-3 protons and the aromatic carbons C-3a and C-7a would confirm the ring fusion. nih.gov
NOE (Nuclear Overhauser Effect): NOE spectroscopy detects correlations between protons that are close in space, regardless of their bonding connectivity. For substituted indanones, NOE can confirm spatial relationships. For example, an NOE enhancement would be expected between the C-7 proton and the C-3 methylene protons, and between the C-5 proton and the methyl protons, confirming their respective positions on the aromatic ring. nih.govrsc.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq
The IR and Raman spectra of this compound are dominated by several key vibrational modes.
C=O Stretch: The most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For conjugated ketones like indanones, this peak is typically observed in the range of 1680-1715 cm⁻¹. The carbonyl stretch in 4,7-dimethoxy-1-indanone, for example, appears at 1701 cm⁻¹. cdnsciencepub.com
Aromatic C=C and C-H Stretches: The stretching vibrations of the aromatic ring C=C bonds usually appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹.
Aliphatic C-H Stretches: The stretching modes for the methylene and methyl C-H bonds are expected in the 2850-3000 cm⁻¹ range.
C-Cl Stretch: The vibration of the carbon-chlorine bond is expected to give rise to a band in the fingerprint region of the spectrum, typically between 550 and 750 cm⁻¹. The exact position can help confirm the presence and location of the chlorine substituent. researchgate.net
Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong IR signal, the more polarizable C=C bonds of the aromatic ring often produce strong signals in the Raman spectrum.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | Medium-Strong |
| C=O Stretch (Ketone) | 1700 - 1715 | IR | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium-Strong |
| C-Cl Stretch | 550 - 750 | IR, Raman | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for studying molecules with conjugated π-electron systems.
The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated system formed by the aromatic ring and the carbonyl group.
π → π Transitions:* These are high-energy transitions associated with the π-electron system of the benzene ring. They typically result in strong absorption bands (high molar absorptivity, ε) at shorter wavelengths, usually below 280 nm. The substitution of the aromatic ring with a chloro and a methyl group (auxochromes) is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted indanone.
n → π Transitions:* This transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are lower in energy and appear at longer wavelengths (typically >300 nm). They are formally forbidden and thus result in weak absorption bands (low molar absorptivity).
Analysis of the UV-Vis spectrum helps to confirm the extent of conjugation within the molecule and provides data that can be correlated with theoretical calculations of the molecular orbitals. rjptonline.org
Interactive Data Table: Expected Electronic Transitions for this compound
| Transition Type | Expected λ_max (nm) | Chromophore | Relative Intensity |
| π → π | ~250 - 280 | Aromatic Ring / C=O | High |
| n → π | ~300 - 330 | C=O (Carbonyl) | Low |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic compounds, providing critical information about a molecule's mass and its structural components through fragmentation analysis. In the context of this compound, mass spectrometry confirms the molecular weight and offers insights into the stability and connectivity of the indanone framework and its substituents.
Electron Ionization (EI) is a common mass spectrometry technique used for the analysis of relatively small, volatile molecules like this compound. The process involves bombarding the sample with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•) and various fragment ions.
Molecular Mass Determination
The molecular ion peak is fundamentally important as it provides the molecular weight of the compound. For this compound (C₁₀H₉ClO), the theoretical monoisotopic mass is approximately 180.0393 g/mol . A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uk Consequently, the molecular ion region will display two distinct peaks:
M⁺• peak: at m/z corresponding to the molecule containing the ³⁵Cl isotope.
[M+2]⁺• peak: at m/z two units higher, corresponding to the molecule with the ³⁷Cl isotope.
The relative intensity of the M⁺• peak to the [M+2]⁺• peak is approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule. chemguide.co.uk
Fragmentation Patterns
The fragmentation of the this compound molecular ion is guided by the established principles of mass spectrometry for aromatic ketones and halogenated compounds. miamioh.edulibretexts.org The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The major fragmentation pathways are initiated by cleavages adjacent to the carbonyl group (α-cleavage) and the loss of stable neutral molecules or radicals. miamioh.edulibretexts.org
Key predicted fragmentation pathways include:
Loss of Carbon Monoxide (CO): A characteristic fragmentation for ketones is the α-cleavage leading to the expulsion of a neutral carbon monoxide molecule. This results in the formation of a chloromethyl-indenyl cation.
Loss of a Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical, forming a cation with a mass corresponding to the rest of the molecule.
Loss of a Methyl Radical (•CH₃): Benzylic cleavage can result in the loss of the methyl group as a radical, which is a common pathway for methylated aromatic compounds.
Ring Fragmentation: The indanone ring system itself can undergo further fragmentation, often leading to the formation of stable aromatic ions like the tropylium (B1234903) ion (m/z 91) or substituted phenyl ions. researchgate.net
The following interactive table summarizes the predicted major fragments for this compound in an electron ionization mass spectrum. The m/z values are calculated based on the more abundant ³⁵Cl isotope. Fragments that retain the chlorine atom would also show a corresponding [Fragment+2] peak with approximately one-third the intensity.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Ion Formula | Proposed Structure/Loss |
|---|---|---|
| 180 | [C₁₀H₉ClO]⁺• | Molecular Ion (M⁺•) |
| 165 | [C₉H₆ClO]⁺ | Loss of •CH₃ |
| 152 | [C₉H₉O]⁺• | Loss of •Cl |
| 152 | [C₉H₅ClO]⁺• | Loss of CO |
| 145 | [C₁₀H₉O]⁺ | Loss of •Cl |
| 117 | [C₈H₅O]⁺ | Loss of CO from [M-Cl]⁺ |
This detailed analysis of the molecular ion and its fragmentation pattern allows for the unambiguous confirmation of the structure of this compound. Each fragment provides a piece of the structural puzzle, and together they form a coherent picture that aligns with the proposed molecular architecture. libretexts.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations would provide fundamental insights into the properties of 4-chloro-6-methyl-1-indanone.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the potential energy of the molecule for various arrangements of its atoms and identifying the geometry with the minimum energy. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative stabilities.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Note: This table is for illustrative purposes only, as specific data for this compound is unavailable.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Different colors on the MEP map indicate different electrostatic potential values. Typically, red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
Chemical Reactivity Descriptors and Global Chemical Properties
From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated. These parameters provide quantitative measures of the molecule's reactivity and stability. Important descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | |
| Chemical Softness (S) | 1/η | |
| Electrophilicity Index (ω) | χ2/(2η) |
Note: This table is for illustrative purposes only, as specific data for this compound is unavailable.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). For this compound, TD-DFT calculations would provide information on the energies of electronic transitions, the corresponding oscillator strengths, and the nature of the orbitals involved in these transitions.
Quantum Chemical Parameters and Thermochemical Properties
Computational studies can also provide valuable data on various quantum chemical parameters and thermochemical properties. These include parameters such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's interaction with electric fields and its nonlinear optical properties. Thermochemical properties like the standard enthalpy of formation, entropy, and heat capacity can also be calculated, providing insights into the molecule's thermodynamic stability.
Table 3: Hypothetical Quantum Chemical and Thermochemical Properties of this compound
| Property | Value |
| Dipole Moment (Debye) | |
| Molar Enthalpy (kJ/mol) | |
| Molar Entropy (J/mol·K) | |
| Molar Heat Capacity (J/mol·K) |
Note: This table is for illustrative purposes only, as specific data for this compound is unavailable.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, this method provides a detailed picture of how molecules interact with their neighbors.
For a molecule like this compound, the Hirshfeld surface would be mapped with functions such as dnorm, shape index, and curvedness to identify and characterize different types of intermolecular contacts. The dnorm surface, in particular, highlights regions of significant intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii, blue areas representing longer contacts, and white areas denoting contacts around the van der Waals separation.
Given the molecular structure of this compound, a Hirshfeld analysis would be expected to reveal several key interactions:
Hydrogen Bonds: The presence of the carbonyl group (C=O) and methyl (–CH3) group, along with hydrogen atoms on the aromatic ring and the indanone backbone, would likely lead to various C–H···O and C–H···π interactions. These would appear as distinct red spots on the dnorm surface.
Halogen Bonding: The chlorine atom is a potential halogen bond donor. Interactions of the type C–Cl···O or C–Cl···π could play a significant role in the crystal packing.
π-π Stacking: The aromatic ring of the indanone structure could participate in π-π stacking interactions with neighboring molecules, which would be visualized as characteristic red and blue triangles on the shape index map.
Table 1: Expected Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Donor Atom(s) | Acceptor Atom(s) | Expected Significance |
| Hydrogen Bonding | C-H | O | Moderate |
| Halogen Bonding | C-Cl | O, π-system | Possible |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Moderate |
| van der Waals | H, C, Cl | H, C, Cl | High |
This table is a theoretical representation of expected interactions based on the molecular structure. Actual data would be derived from experimental crystal structure data and subsequent Hirshfeld analysis.
Correlation of Theoretical and Experimental Spectroscopic Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. Density Functional Theory (DFT) is a commonly employed method for these calculations.
For this compound, theoretical calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry. From this geometry, vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts can be calculated.
Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and limitations of the computational method. The calculated spectrum can then be compared with the experimental FT-IR and Raman spectra. Key vibrational modes for this compound would include:
The C=O stretching frequency of the indanone ketone group.
Aromatic C-H and C=C stretching vibrations.
Aliphatic C-H stretching and bending modes of the methyl group and the five-membered ring.
The C-Cl stretching vibration.
Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies (cm-1) for this compound
| Vibrational Mode | Theoretical (Scaled) | Experimental |
| C=O Stretch | Value | Value |
| Aromatic C-H Stretch | Value | Value |
| Aliphatic C-H Stretch | Value | Value |
| C-Cl Stretch | Value | Value |
This is a template for data presentation. Specific values would be obtained from actual computational and experimental studies.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. The calculations would provide the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π). These theoretical values can be correlated with the absorption bands observed in the experimental UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane.
NMR Spectroscopy (1H and 13C): The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate theoretical 1H and 13C NMR chemical shifts. These are calculated relative to a standard (e.g., tetramethylsilane) and can be directly compared to the experimental NMR data. A strong correlation between the calculated and experimental chemical shifts provides confidence in the assigned molecular structure.
Table 3: Hypothetical Correlation of Theoretical and Experimental 1H NMR Chemical Shifts (ppm) for this compound
| Proton | Theoretical | Experimental |
| Aromatic H | Value | Value |
| Methylene (B1212753) H (α to C=O) | Value | Value |
| Methylene H (β to C=O) | Value | Value |
| Methyl H | Value | Value |
This table illustrates the format for comparing NMR data. Actual values would depend on specific research findings.
The correlation between theoretical and experimental spectroscopic data is a cornerstone of modern chemical analysis, providing a synergistic approach to confirming molecular structures and understanding their electronic properties. For this compound, such studies would be invaluable for a comprehensive chemical characterization.
Mechanistic Investigations of Reactions Involving 4 Chloro 6 Methyl 1 Indanone
Elucidation of Key Intermediates in Synthetic Pathways
The identification of transient species and stable intermediates is fundamental to understanding and optimizing synthetic routes involving indanones. Mechanistic studies on analogous compounds have successfully characterized several key intermediates.
In the synthesis of the core 4-chloro-1-indanone (B82819) structure, 3-(2-chlorophenyl)propionic acid is a crucial precursor which undergoes intramolecular cyclization. researchgate.net For reactions initiating from the indanone core, various intermediates have been identified depending on the transformation. In photochemical reactions of 4-substituted 1-indanones, the reaction cascade is initiated by an ortho photocycloaddition that forms a highly strained tetracyclic intermediate. nih.gov This is followed by a rapid, thermally allowed disrotatory ring opening to yield a cyclooctatriene intermediate, which can then capture another photon for subsequent cyclization. nih.gov
In transition metal-catalyzed reactions, the intermediates are often organometallic complexes. For instance, in the nickel-catalyzed asymmetric α-arylation of 2-methyl-1-indanone (B98384) with chloroarenes, arylnickel halide complexes of the type [(R)-BINAP]Ni(X)(Ar) have been identified as being kinetically and chemically competent to be intermediates in the catalytic cycle. nih.gov Similarly, rhodium-catalyzed ring-expansion reactions of 1-indanones proceed through the formation of a rhodium-complexed intermediate that facilitates the insertion of ethylene (B1197577). rsc.org
In annulation reactions, such as the manganese-catalyzed domino reaction of 2-carbonyl-1-indanones with alkynes, an enolate intermediate is initially formed, which then reacts with the alkyne to generate a Markovnikov adduct. rsc.org
Table 1: Identified Intermediates in Reactions of Analogous Indanones
| Reaction Type | Key Intermediates | Parent Compound Studied | Reference |
|---|---|---|---|
| Photochemical Cascade | Tetracyclic intermediate (II), Cyclooctatriene (III), Cyclobutene (IV) | 4-Chloro-7-(4′-alkenyloxy)-1-indanone | nih.gov |
| Ni-catalyzed α-Arylation | Arylnickel halide complex ([(R)-BINAP]Ni(X)(Ar)) | 2-Methyl-1-indanone | nih.gov |
| Mn-catalyzed Annulation | Enolate intermediate, Markovnikov adduct | 2-Carbonyl-1-indanones | rsc.org |
| Fischer Indole Synthesis | Indanone derivative from Friedel-Crafts, followed by aryl hydrazine (B178648) adduct | Ethyl cinnamates forming indanones | rsc.org |
Reaction Pathway Mapping and Transition State Analysis
Mapping the sequence of bond-forming and bond-breaking events is crucial for controlling reaction outcomes. For substituted 4-chloro-1-indanones, photochemical reaction pathways have been mapped in detail. A 4-chloro-7-(4′-alkenyloxy)-1-indanone derivative, upon irradiation at 366 nm, undergoes a three-photon cascade process to form a pentacyclic product. nih.gov The proposed mechanism involves a sequence of:
Ortho photocycloaddition , initiated by the absorption of a first photon, to form a tetracyclic intermediate.
A thermal disrotatory ring opening to relieve ring strain, yielding a cyclooctatriene.
A [4π] photocyclization , initiated by a second photon, to form a cyclobutene.
A subsequent photochemical di-π-methane rearrangement upon absorption of a third photon. nih.gov
An alternative pathway was also observed for the 4-chloro-1-indanone derivative, where hydrogen atom abstraction at the carbon adjacent to the ether oxygen can occur, leading to a different ketone product. nih.gov
In rhodium-catalyzed ring-expansion reactions of 1-indanones with ethylene, the transformation proceeds through a "cut-insert-sew" pathway. rsc.org This involves the catalytic activation and cleavage of the C–C bond in the indanone, insertion of the ethylene unit, and subsequent ring closure to form a seven-membered benzocycloheptenone skeleton. rsc.org
Energetic Profiles of Transformations
The energy required to initiate and sustain a chemical reaction provides insight into its feasibility and mechanism. Photochemical reactions of indanones, by their nature, involve high-energy excited states. The transformation of 4-substituted 7-(4′-alkenyloxy)-1-indanones is initiated by UV-A irradiation at specific wavelengths, such as 350 nm or 366 nm. nih.gov A photon with a wavelength of 300 nm corresponds to an energy of approximately 400 kJ/mol, which is sufficient to overcome significant activation barriers and enable the formation of highly strained molecules. nih.gov
The stereoconvergent course of some photocycloadditions suggests that the reaction occurs from the first excited triplet state of the 1-indanone (B140024). acs.org In contrast, intramolecular Friedel-Crafts cyclizations to form the indanone ring often require potent catalysts like polyphosphoric acid (PPA) or superacidic triflic acid (TfOH), indicating a high activation energy for the cyclization step under thermal conditions. chemicalbook.comresearchgate.net
Regioselectivity and Stereoselectivity Mechanistic Insights
Controlling the spatial orientation of newly formed bonds is a key objective in organic synthesis. Mechanistic studies on indanone analogs have revealed the factors governing regioselectivity and stereoselectivity.
Regioselectivity: In manganese-catalyzed reactions, the regioselectivity of the addition of 2-carbonyl-1-indanones to terminal alkynes is highly dependent on the nature of the substituent on the indanone. When the substituent is an alkoxy group (e.g., OMe, OEt), the reaction proceeds via a domino Markovnikov–anti-Markovnikov pathway to yield a fused tricyclic scaffold. rsc.org However, if the substituent is an alkyl group, the reaction stops after the initial Markovnikov addition. The proposed mechanism suggests that after the formation of the initial Markovnikov adduct, an intramolecular cyclization occurs via nucleophilic attack at the more electrophilic carbonyl carbon, leading to the fused system in the case of the alkoxy-substituted indanones. rsc.org
Stereoselectivity: High levels of stereocontrol have been achieved in reactions involving indanones. In the nickel-catalyzed asymmetric α-arylation of 2-methyl-1-indanone with chloroarenes, excellent enantioselectivities (90-99% ee) are obtained using a chiral BINAP ligand. nih.gov Mechanistic studies revealed that the arylnickel chloride intermediate, [(R)-BINAP]Ni(Cl)(Ar), reacts with the ketone enolate to afford the product with very high enantiomeric excess. nih.gov The lower enantioselectivity observed with aryl bromides was attributed to the faster decomposition of the corresponding arylnickel bromide intermediate into Ni(I) species, which catalyze the reaction with lower selectivity. nih.gov
In photochemical reactions, the facial diastereoselectivity of the initial photocycloaddition can be significant. For a chiral indanone, a diastereomeric ratio of 83:17 was observed, which is attributed to the initial approach of the olefin to the face of the arene core that is sterically more accessible. acs.org
Table 2: Regio- and Stereoselectivity in Indanone Reactions
| Reaction | Selectivity Type | Observation | Mechanistic Rationale | Reference |
|---|---|---|---|---|
| Mn-catalyzed alkyne addition | Regioselectivity | Switchable between Markovnikov and domino Markovnikov/anti-Markovnikov addition. | Dependent on electronic nature of the 2-carbonyl substituent on the indanone. | rsc.org |
| Ni-catalyzed α-arylation | Enantioselectivity | Up to 99% ee with chloroarenes. | Stability of the chiral [(R)-BINAP]Ni(Cl)(Ar) intermediate. | nih.gov |
| Photocycloaddition | Diastereoselectivity | d.r. = 83/17 for a chiral indanone. | Steric hindrance controlling the facial approach of the olefin to the arene. | acs.org |
Applications As Synthetic Intermediates and Building Blocks
Precursors in Complex Organic Synthesis
The indanone skeleton is a fundamental component in the multistep synthesis of intricate molecular structures. Its functional groups offer multiple reaction sites for building larger and more complex frameworks.
Construction of Polyaromatic Hydrocarbons (PAHs)
Substituted 1-indanones are established precursors for the synthesis of polyaromatic hydrocarbons (PAHs). nih.gov A general methodology involves the cyclization of 1-indanone (B140024) intermediates to create fluorinated PAHs. nih.gov This process typically begins with the conversion of precursor acids into their corresponding acid chlorides, followed by an intramolecular Friedel–Crafts acylation to form the 1-indanone ring. nih.gov Subsequent cyclization, for instance using titanium tetrachloride (TiCl4), yields the final PAH structure. nih.gov
More specific to chlorinated indanones, research has shown that 4-chloro-substituted 7-(4′-alkenyloxy)-1-indanones can undergo a three-photon cascade process when irradiated with UV-A light (λ = 366 nm), directly converting them into complex pentacyclic products. acs.org Another synthetic route involves the treatment of aryl-fused bicyclo[4.2.0]octanols with an oxidant like phenyliodine diacetate (PIDA), which leads to the formation of dihydrofuran-containing polycyclic aromatic compounds through the selective cleavage of the cyclobutanol (B46151) moiety. acs.org
Formation of Branched Alkyl Indanes (BINs)
The methyl-indanone scaffold is a key starting material for producing branched alkyl indanes (BINs). sigmaaldrich.com Specifically, 6-Methyl-1-indanone (B1306188), a close structural analog to the title compound, has been explicitly used for this purpose. sigmaaldrich.com The synthetic pathway leverages the indanone core to build the characteristic branched alkyl structures of BINs.
Synthesis of Fused Polycyclic and Spiro Systems
The 1-indanone framework is extensively used in annulation reactions to create fused and spirocyclic systems. nih.gov Research demonstrates that 1-indanone derivatives can be used to access benzene-fused scaffolds, and the synthetic protocols are tolerant of various functional groups, including methyl and chloro substituents. chinesechemsoc.org
Several methods highlight this versatility:
Fused Systems: Iron(III) chloride-catalyzed carbene/alkyne metathesis of specific diazoacetates can produce an indeno[1,2-c]furan core. nih.gov
Spiro Systems: The synthesis of spiro-indenoquinoxaline derivatives utilizes indanone-containing compounds as key building blocks. nih.gov Furthermore, novel indanone-based spiro-dihydrobenzofuran isomers can be synthesized through the manganese(III) acetate-mediated addition of dimedone to chalcone-like compounds derived from 1-indanone. organic-chemistry.org The reaction of 1-indanones with aromatic aldehydes can also yield spiro{cyclopenta[a]indene-2,2'-indene}diones. iyte.edu.tr
A summary of representative synthetic transformations is provided below.
| Starting Material Class | Reagent/Condition | Product Class | Reference |
| 1-Indanone derivatives | TiCl₄ | Fluorinated PAHs | nih.gov |
| 4-Chloro-7-(4′-alkenyloxy)-1-indanone | UV-A light (366 nm) | Pentacyclic Systems | acs.org |
| 1-Indanone-derived chalcones | Dimedone, Mn(OAc)₃ | Spiro-dihydrobenzofurans | organic-chemistry.org |
| 1-Indanones | Aromatic aldehydes | Spiro{cyclopenta[a]indene-diones} | iyte.edu.tr |
Scaffolds for Novel Chemical Entities in Research
The indanone core is recognized as a privileged scaffold in medicinal chemistry and drug discovery due to its presence in numerous bioactive natural products and synthetic molecules. chinesechemsoc.orgbeilstein-journals.org 1-Indanone derivatives have been developed as potent agents for various therapeutic targets, including antivirals, anti-inflammatories, and treatments for neurodegenerative diseases like Alzheimer's. nih.govbeilstein-journals.org
For instance, the selective bromination of 4-chloro-1-indanone (B82819) at the cyclopentanone (B42830) ring, followed by cyanation and reduction, yields (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine, a potential binder for GABA receptors. researchgate.net The arylidene indanone motif, in particular, has been investigated for its potential as an acetylcholinesterase inhibitor in the context of Alzheimer's disease treatment. The core structure of the well-known Alzheimer's drug Donepezil is based on an indanone. This has inspired research where the indanone core is substituted to create novel multitarget-directed ligands. semanticscholar.org
Role in Catalytic Ligand Synthesis
Substituted indanones, and the indene (B144670) derivatives readily synthesized from them, are crucial building blocks for high-efficiency catalysts used in industrial processes like olefin polymerization. mdpi.comgoogle.com The synthesis of metallocene complexes, a major class of polymerization catalysts, often starts from substituted indenes. google.com
Recent research has focused on creating structurally diverse and functionally specific ligands from indanone precursors.
Metallocene Catalysts: Strategically substituted indene derivatives, prepared from indanone precursors via reduction and dehydration, are used to synthesize metallocene catalysts like dimethyl-silyl-bridged bis-2-methyl-4-phenylindenyl ZrCl₂. mdpi.com The substitution pattern on the indene ligand is critical for tuning the catalyst's performance. mdpi.com
Inda(box) Ligands: A site-specific, gram-scale synthesis of bromine-functionalized inda(box) ligands has been developed starting from 6-bromoindanone. nih.gov These bromo-inda(box) compounds are versatile intermediates that can undergo late-stage modifications via palladium-catalyzed cross-coupling reactions, allowing for the creation of a library of unique ligands for asymmetric catalysis. nih.gov
The general pathway from a substituted indanone to a catalytic ligand is summarized in the table below.
| Indanone Precursor | Intermediate | Final Ligand/Catalyst Class | Application | Reference |
| 4-Bromo-2-methyl-1H-indanone | 4-Aryl-2-methyl-1H-indene | Metallocene Catalyst | Olefin Polymerization | mdpi.com |
| 6-Bromoindanone | 5-Bromoindene | Bromoinda(box) Ligands | Asymmetric Catalysis | nih.gov |
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Indanone Synthesis
Traditional methods for synthesizing indanones, such as the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides, often rely on harsh reagents, toxic solvents, and elevated temperatures, leading to significant environmental concerns and low yields. preprints.orgmdpi.com The development of greener and more sustainable synthetic routes is a paramount objective in modern organic chemistry.
Recent advancements have focused on non-conventional energy sources like microwave irradiation and high-intensity ultrasound to drive the synthesis of 1-indanone (B140024) derivatives. mdpi.comresearchgate.net These methods have shown promise in reducing reaction times and improving yields compared to conventional heating. mdpi.com For instance, the use of triflic acid as a catalyst under microwave irradiation has demonstrated complete conversion of the starting material to the corresponding indanone in significantly shorter times. mdpi.com
Another promising green approach is the use of environmentally benign solvents. Research into the Nazarov cyclization, a powerful method for constructing five-membered rings, has explored the use of greener solvents like 4-methyltetrahydropyran (4-MeTHP). preprints.org Although yields may sometimes be lower than traditional methods, the avoidance of hazardous solvents and simplified work-up procedures make these processes more sustainable. preprints.org The direct dehydrative cyclization of 3-arylpropionic acids is also preferable from a green chemistry perspective as it produces water as the only byproduct, in contrast to the toxic and corrosive waste generated from acid chlorides. mdpi.com
Future research in this area will likely focus on the development of recyclable catalysts, such as solid-supported acids, and the exploration of solvent-free reaction conditions to further enhance the environmental credentials of indanone synthesis. researchgate.net
Innovative Catalytic Systems for Selective Functionalization
The development of novel catalytic systems for the selective functionalization of the indanone core is a vibrant area of research. Transition metal catalysis, in particular, has opened up new avenues for introducing diverse functional groups at specific positions of the indanone ring system.
Palladium-catalyzed reactions have been instrumental in the synthesis and functionalization of indanones. For example, Pd-catalyzed intramolecular C-H bond acylation of aryl bromides offers a highly efficient route to benzocyclobutenones, which are structurally related to indanones. tdx.cat Furthermore, copper-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes has been developed to construct trifluoromethylated 1-indanones, incorporating a CF3 group which is of significant interest in medicinal chemistry. frontiersin.org This reaction proceeds through a radical-triggered cascade, highlighting the power of catalytic radical processes in complex molecule synthesis. frontiersin.org
Recent efforts have also focused on the β-arylation of indanone derivatives. acs.org While α-functionalization is well-established, selective β-functionalization remains a challenge. A practical protocol for the β-arylation of cyclic carbonyl compounds has been reported, which can be integrated with α-functionalization methods to enable the rapid and stereoselective construction of multisubstituted indanones. acs.org
The exploration of innovative catalytic systems extends to enantioselective transformations. Iridium-catalyzed asymmetric hydrogenation of 3-arylindenones has emerged as a powerful method for the synthesis of chiral 3-arylindanones, which are valuable building blocks for pharmaceuticals. researchgate.net
Future work will likely involve the discovery of new catalytic systems that allow for previously inaccessible transformations, such as remote C-H functionalization and the introduction of a wider range of functional groups with high selectivity and efficiency. The development of catalysts based on earth-abundant and non-toxic metals is also a key goal.
Advanced Computational Modeling for Predictive Organic Chemistry
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of reactivity and selectivity. For a molecule like 4-Chloro-6-methyl-1-indanone, computational modeling can play a crucial role in understanding its electronic structure and predicting its behavior in various chemical transformations.
Density Functional Theory (DFT) calculations are widely used to study the structures, energies, and properties of organic molecules. acs.org For instance, DFT can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity in pericyclic reactions and its behavior as an electron donor or acceptor. mdpi.com The calculated HOMO-LUMO gap can provide information about the kinetic stability of the molecule. acs.org
In the context of reaction design, computational modeling can be used to:
Predict Reaction Outcomes: By modeling the transition states of competing reaction pathways, it is possible to predict the major product of a reaction.
Elucidate Reaction Mechanisms: Computational studies can help to identify key intermediates and transition states, providing a detailed understanding of how a reaction proceeds. acs.org
Design Novel Catalysts: By understanding the interactions between a catalyst and the substrate at the molecular level, it is possible to design more efficient and selective catalysts.
For example, in the study of corrosion inhibitors, quantum chemical calculations have been used to correlate the molecular structure of organic compounds with their inhibition efficiency. mdpi.com Such studies can predict the most likely sites for adsorption on a metal surface. mdpi.com
Future applications of computational modeling in the chemistry of this compound will likely involve the use of more sophisticated theoretical models and machine learning algorithms to predict reaction outcomes with even greater accuracy. The integration of computational screening with high-throughput experimentation will accelerate the discovery of new reactions and functional materials based on the indanone scaffold.
Exploration of Novel Derivatization and Annulation Pathways
The derivatization of the this compound core and its use in annulation reactions to construct more complex polycyclic systems are key areas for future exploration. The presence of the chloro and methyl substituents, along with the carbonyl group and the aromatic ring, provides multiple handles for further chemical modification.
Novel derivatization strategies could involve:
Cross-Coupling Reactions: The chloro substituent on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, to introduce a wide variety of aryl, vinyl, or amino groups.
C-H Functionalization: Direct functionalization of the C-H bonds of the aromatic or the aliphatic part of the indanone ring would provide a highly atom-economical way to introduce new functional groups.
Reactions of the Carbonyl Group: The ketone functionality can be transformed into a variety of other groups, such as alcohols, amines, or alkenes, through well-established chemical transformations.
Annulation reactions, which involve the formation of a new ring fused to the indanone core, are particularly valuable for the synthesis of complex natural products and novel heterocyclic systems. For example, [4+2] annulation reactions can be employed to construct carbazole (B46965) derivatives. rsc.org Radical-triggered annulation processes have also been developed for the synthesis of functionalized 1-indenones. researchgate.net
A recent study demonstrated a photochemical cascade reaction of 4-substituted 1-indanones, leading to the formation of complex pentacyclic products. acs.org This highlights the potential of photochemical methods to access unique and complex molecular architectures from relatively simple indanone precursors. acs.org
Future research in this area will undoubtedly focus on the discovery of new annulation strategies that allow for the construction of novel ring systems with high levels of stereocontrol. The development of one-pot and multicomponent reactions that generate molecular complexity in a single step from simple starting materials will be a major focus.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-6-methyl-1-indanone, and how are critical reaction parameters optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from substituted benzaldehyde derivatives. For example, 4-Chloro-1-indanone analogs can be synthesized via condensation reactions between acyl chlorides and indoline derivatives under anhydrous conditions with a base like triethylamine to prevent hydrolysis . While specific protocols for the 6-methyl variant are not explicitly detailed in the provided evidence, analogous procedures (e.g., bromination and cyanation of 4-Chloro-1-indanone derivatives) highlight the importance of controlling temperature, solvent polarity, and catalyst selection to optimize yields .
Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern (e.g., distinguishing chloro and methyl groups at positions 4 and 6). Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-Cl stretching vibrations. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity. For analogs like 4-Fluoro-6-methoxy-indanones, these techniques have been applied to confirm regiochemistry and functional group integrity .
Advanced Research Questions
Q. How can regioselective bromination of this compound be achieved, and what factors dictate mono- vs. di-substitution?
- Methodological Answer : Bromination selectivity depends on electronic and steric effects. For 4-Chloro-1-indanone derivatives, bromine typically reacts at the α-position to the carbonyl group. Introducing a methyl group at position 6 may sterically hinder certain positions, shifting reactivity. Studies on similar compounds show that solvent polarity (e.g., dichloromethane vs. acetic acid) and stoichiometry (1 eq vs. excess Br₂) influence substitution patterns. Kinetic vs. thermodynamic control can be probed via time-resolved monitoring .
Q. What computational and experimental strategies elucidate the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to predict sites for nucleophilic/electrophilic attacks. Experimentally, Hammett substituent constants (σ) correlate substituent electronic effects with reaction rates. For example, the methyl group’s electron-donating nature may deactivate the ring toward electrophilic substitution, while the chloro group directs reactivity ortho/para. Kinetic isotope effects and isotopic labeling (e.g., deuterated solvents) further dissect mechanistic pathways .
Data Analysis and Contradiction Resolution
Q. How can conflicting reports on reaction yields for this compound derivatives be reconciled?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, catalyst loading, or moisture levels. Systematic Design of Experiments (DoE) can isolate critical factors. For instance, bromination yields for 4-Chloro-1-indanone analogs varied with solvent (CH₂Cl₂ vs. CCl₄) and temperature (0°C vs. RT). Reproducibility requires strict anhydrous conditions and inert atmospheres, as highlighted in studies using triethylamine as a proton scavenger .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity in neurological targets?
- Methodological Answer : Radioligand binding assays (e.g., for GABAB receptors) and functional cAMP inhibition assays are standard. For analogs like (4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine, receptor affinity was quantified using competitive binding with <sup>3</sup>H-labeled agonists. Computational docking (e.g., AutoDock Vina) predicts binding poses, validated via mutagenesis studies to identify critical receptor residues .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
